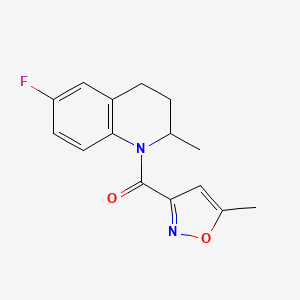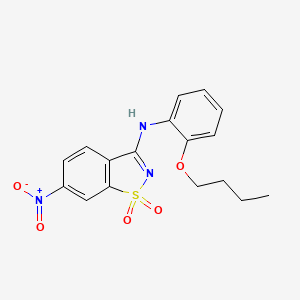![molecular formula C24H20Cl2N2O B12492676 1-{2-[(2,4-dichlorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12492676.png)
1-{2-[(2,4-dichlorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ({2-[(2,4-DICHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE is a complex organic molecule featuring a naphthalene core substituted with a 2,4-dichlorophenyl group and a pyridin-3-ylmethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(2,4-DICHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE typically involves multiple steps, including the formation of the naphthalene core, the introduction of the 2,4-dichlorophenyl group, and the attachment of the pyridin-3-ylmethylamine moiety. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the naphthalene core and the 2,4-dichlorophenyl group.
Nucleophilic substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control reaction conditions more precisely .
Análisis De Reacciones Químicas
Types of Reactions
({2-[(2,4-DICHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
({2-[(2,4-DICHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: has several applications in scientific research:
Mecanismo De Acción
The mechanism by which ({2-[(2,4-DICHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes . Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Imidazole derivatives: Known for their antimicrobial and antifungal properties.
Naphthalene derivatives: These compounds are widely used in organic synthesis and have various industrial applications.
Uniqueness
({2-[(2,4-DICHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile applications in different fields of research and industry .
Propiedades
Fórmula molecular |
C24H20Cl2N2O |
|---|---|
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C24H20Cl2N2O/c25-20-9-7-19(23(26)12-20)16-29-24-10-8-18-5-1-2-6-21(18)22(24)15-28-14-17-4-3-11-27-13-17/h1-13,28H,14-16H2 |
Clave InChI |
XWGVLJGJMAMXJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CNCC3=CN=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12492618.png)
![4-(5-bromothiophen-2-yl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12492621.png)
![(5Z)-1-(3-chlorophenyl)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12492626.png)
![(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} (non-preferred name)](/img/structure/B12492632.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide](/img/structure/B12492633.png)
![N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12492637.png)

![N-(3-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12492661.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B12492662.png)
![3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492663.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}glycinamide](/img/structure/B12492674.png)
